3-(Hydroxymethyl)azetidin-3-ol

Description

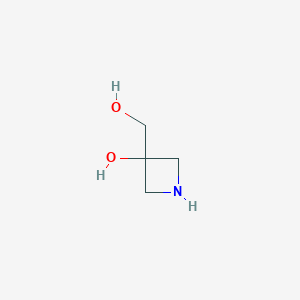

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-3-4(7)1-5-2-4/h5-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGVQQICUXXQHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxymethyl Azetidin 3 Ol and Its Derivatives

Stereoselective and Regioselective Synthesis Approaches

The synthesis of functionalized azetidines, including derivatives that could lead to 3-(hydroxymethyl)azetidin-3-ol, often employs methods that precisely control the spatial arrangement of atoms.

Chiral Auxiliaries and Asymmetric Transformations

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the formation of a desired stereoisomer. In the context of azetidine (B1206935) synthesis, chiral auxiliaries attached to the nitrogen or other parts of the precursor molecule can direct the stereochemical outcome of cyclization or substitution reactions.

One notable example involves the use of (S)-1-phenylethylamine as a chiral auxiliary to synthesize enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org This approach utilizes the chiral amine to control the stereochemistry during the formation of the azetidine ring. rsc.org Similarly, chiral tert-butanesulfinamide has been employed as an auxiliary to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org The synthetic route involves a Reformatsky reaction of sulfinimines, followed by reduction and cyclization. rsc.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, derived from chiral t-butanesulfinimine, provides a flexible route to chiral azetidin-3-ones, which are precursors to substituted azetidin-3-ols. nih.gov

The use of optically active alpha-methylbenzylamine has also been highlighted in the practical asymmetric preparation of azetidine-2-carboxylic acid, where it serves as a chiral auxiliary in an intramolecular alkylation to form the azetidine ring. nih.gov

Diastereoselective Methodologies (e.g., Hydrozirconation, Allene (B1206475) Amination)

Diastereoselective methods are crucial for creating specific stereoisomers when multiple chiral centers are present.

Hydrozirconation: A significant diastereoselective method for synthesizing cis-2,3-disubstituted azetidines is through the hydrozirconation of N-Boc protected chiral allylic amines using the Schwartz reagent (Cp2Zr(H)Cl). acs.orgacs.orgclockss.orgnih.gov This reaction proceeds with high diastereofacial selectivity, leading to the formation of organozirconium intermediates. acs.orgacs.org Subsequent iodination and base-promoted intramolecular cyclization afford enantiomerically enriched cis-2,3-disubstituted azetidines. rsc.orgacs.orgacs.orgclockss.org The reaction is noted for its tolerance of various substituents and provides a direct route to diastereomerically enriched azetidines. clockss.org

Allene Amination: Oxidative amination of allenes presents another powerful strategy. Specifically, the regioselectivity of aziridination of silyl-substituted homoallenic sulfamates can be directed to the distal double bond of the allene. nih.gov This leads to endocyclic bicyclic methyleneaziridines with excellent stereocontrol. nih.gov These intermediates can then undergo facile rearrangement to form densely functionalized, fused azetidin-3-ones with high diastereoselectivity, effectively transferring the axial chirality of the allene to central chirality in the product. nih.gov This methodology allows for the rapid synthesis of fully substituted azetidin-3-ols. nih.gov Palladium-catalyzed intramolecular amination of amino allenes also provides a stereoselective route to 2-alkenylazetidines. acs.org

Ring-Forming Reactions and Cycloaddition Strategies

The direct construction of the azetidine ring is a cornerstone of its synthesis, with intramolecular cyclizations and cycloadditions being prominent methods.

Intramolecular Cyclization Reactions (e.g., Mitsunobu, Base-Promoted)

Intramolecular cyclization involves the formation of the azetidine ring from a linear precursor containing both the nitrogen and a suitable leaving group.

Mitsunobu Reaction: The intramolecular Mitsunobu reaction is a reliable method for forming the azetidine ring. rsc.org This reaction typically involves the cyclization of a γ-amino alcohol. For instance, the synthesis of azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid from D-glucose has been achieved using an intramolecular Mitsunobu reaction as a key step. rsc.org A protocol for synthesizing novel glycosyl azetidines from glycosyl β-amino alcohols also utilizes intramolecular cyclization under Mitsunobu conditions. researchgate.net The direct cyclization of 1,3-diols with N-nonsubstituted sulfonamides, such as tosylamide, can be promoted by (cyanomethylene)tributylphosphorane (CMBP) to prepare the azetidine ring system. clockss.org

Base-Promoted Cyclization: Base-promoted intramolecular cyclization is a common strategy for azetidine synthesis. researchgate.net This often involves the displacement of a leaving group by a nitrogen nucleophile in a 1,3-amino alcohol or 1,3-halo amine derivative. researchgate.net For example, the cyclization of γ-chloro amines can be induced by bases like potassium hydroxide (B78521) to afford azetidines. nih.gov The synthesis of 1-alkyl-2-(trifluoromethyl)azetidines has been achieved through the intramolecular cyclization of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine in the presence of a strong base like LiHMDS. rsc.org

[3+1] Cycloaddition Approaches for Azetidine Ring Construction

[3+1] cycloaddition reactions offer a convergent approach to the azetidine core by combining a three-atom component with a one-atom component. A notable example is the enantioselective [3+1] cycloaddition of racemic donor-acceptor aziridines with isocyanides. acs.orgnih.gov This reaction, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, provides a facile route to enantioenriched exo-imido azetidines in good to excellent yields and high enantioselectivity. acs.orgnih.gov Another variant involves the reaction of azomethine ylides, generated from aziridines, with aromatic isocyanides in the presence of a Lewis acid like Y(OTf)3 to afford azetidine derivatives. rsc.org

Thermal Isomerization Pathways from Aziridine (B145994) Precursors

The ring expansion of aziridines to azetidines provides an alternative route to the four-membered ring system. Thermal isomerization of kinetically favored aziridine products can lead to the thermodynamically more stable azetidine ring. For instance, 3-bromoazetidine-3-carboxylic acid derivatives have been synthesized via the thermal isomerization of the corresponding 2-(bromomethyl)aziridine-2-carboxylates. rsc.orgscispace.comnih.gov The isomerization is typically carried out by heating the aziridine precursor in a high-boiling solvent like DMSO. rsc.orgscispace.com This method allows for the conversion of kinetically controlled cyclization products into the desired azetidine derivatives. rsc.orgscispace.comnih.gov

Metal-Catalyzed Synthetic Protocols for Azetidine Scaffolds

Metal-catalyzed reactions are pivotal in the efficient construction of the strained azetidine ring system. These methods often provide high levels of stereocontrol and functional group tolerance.

Hydroaminoalkylation Reactions

Intramolecular hydroaminoalkylation reactions represent a direct approach to forming the azetidine ring. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided results, the general strategy involves the cyclization of an amino alcohol precursor. For instance, the cyclization of γ-amino alcohols, often derived from the reduction of corresponding amino ketones or esters, can be facilitated by various metal catalysts.

A related approach involves the hydrozirconation of N-allyl-N-tosylamines followed by iodination and subsequent base-promoted intramolecular cyclization to yield cis-2,3-disubstituted azetidines. rsc.org This highlights the utility of metal-mediated processes in activating substrates for ring closure.

Cascade Reactions (e.g., Copper-Catalyzed Alkyne-Azide Cycloadditions)

Cascade reactions offer an efficient means to build molecular complexity in a single pot. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established "click chemistry" reaction that can be integrated into cascade sequences to form heterocyclic systems. benthamscience.comcsic.esrsc.orgnih.gov

While direct synthesis of this compound using this method is not explicitly described, the principles can be applied. For example, a copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides can produce functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. organic-chemistry.org In some instances, the reaction between sulfonyl azides and terminal alkynes under copper catalysis can lead to N-sulfonyl ketenimines, which can then undergo further transformations. nih.gov

A notable cascade reaction for forming polysubstituted azetidines involves the trifluoromethylation/cyclization of N-allyl sulfonylynamides. rsc.orgrsc.org This method, while not directly yielding the target compound, demonstrates the power of cascade processes in constructing the azetidine core under mild conditions. rsc.org Another example is a copper(I)-catalyzed tandem rsc.orgresearchgate.net-rearrangement and 4π-electrocyclization of O-propargylic oximes to produce azetidine nitrones. acs.org These nitrones are versatile intermediates that can be further functionalized. acs.org

| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type | Key Features |

| Trifluoromethylative Cyclization | Mes-Acr-ClO₄, Cs₂CO₃ | N-allyl ynamides | Azetidine-fused tricyclic compounds | Cascade reaction, mild conditions, 4-exo-dig radical cyclization. rsc.orgrsc.org |

| rsc.orgresearchgate.net-Rearrangement/4π-Electrocyclization | Copper(I) | O-propargylic oximes | Azetidine nitrones | Tandem cascade, forms versatile intermediates. acs.org |

| Multicomponent Reaction | Copper catalyst | Terminal alkynes, sulfonyl azides, carbodiimides | 2-(sulfonylimino)-4-(alkylimino)azetidines | Efficient formation of highly functionalized azetidines. organic-chemistry.org |

Functional Group Interconversions and Derivatization Strategies

Once the azetidine scaffold is constructed, various functional group interconversions and derivatization reactions can be employed to synthesize this compound and its derivatives.

Reductive Transformations (e.g., Hydride Reductions, Hydrogenolysis)

Reductive transformations are crucial for converting carbonyl groups and removing protecting groups. For instance, the synthesis of (2R,3R)-2-(hydroxymethyl)azetidin-3-ol has been achieved from a hemiacetal precursor. rsc.org This process involved the reduction of a dialdehyde (B1249045) intermediate, formed by oxidative cleavage, using sodium borohydride (B1222165) to yield an N-Cbz protected diol. Subsequent hydrogenolysis with 10% Pd/C removed the Cbz protecting group to afford the final product. rsc.org

Similarly, the reduction of 3,3-dimethoxyazetidine-2-carboxylates with reducing agents like lithium aluminum hydride can yield the corresponding 3,3-dimethoxy-2-(hydroxymethyl)azetidines, which are precursors to 3-oxoazetidines. researchgate.net The reduction of β-lactams (azetidin-2-ones) with sodium borohydride can also lead to the diastereoselective formation of trans-azetidines. rsc.org

| Transformation | Reagents | Substrate | Product | Reference |

| Hydrogenolysis | 10% Pd/C, H₂ | N-Cbz protected diol | (2R,3R)-2-(hydroxymethyl)azetidin-3-ol | rsc.org |

| Hydride Reduction | Sodium Borohydride | Dialdehyde intermediate | N-Cbz protected diol | rsc.org |

| Hydride Reduction | Lithium Aluminum Hydride | 3,3-dimethoxyazetidine-2-carboxylates | 3,3-dimethoxy-2-(hydroxymethyl)azetidines | researchgate.net |

Oxidative Transformations (e.g., Pinnick Oxidation, Periodate (B1199274) Cleavage)

Oxidative reactions are employed to introduce or modify oxygen-containing functional groups. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) under mild acidic conditions, is effective for oxidizing aldehydes to carboxylic acids and is tolerant of various functional groups. wikipedia.orgresearchgate.net This method has been utilized in the synthesis of azetidine derivatives. For example, a hemiacetal derived from a protected glucose was subjected to oxidative cleavage with sodium metaperiodate, followed by a Pinnick oxidation of the resulting aldehyde to an N-Cbz protected acid. rsc.org This acid could then be further transformed. rsc.org

Periodate cleavage is a specific method for cleaving vicinal diols to form two carbonyl compounds. chemistrysteps.commasterorganicchemistry.com This reaction proceeds through a cyclic periodate ester intermediate. chemistrysteps.com This cleavage has been used to generate a dialdehyde from a protected diol in the synthetic route towards (2R,3R)-2-(hydroxymethyl)azetidin-3-ol. rsc.org The mild and specific nature of periodate cleavage makes it a valuable tool in complex molecule synthesis, although care must be taken to avoid side reactions with sensitive residues like methionine. nih.gov

| Transformation | Reagents | Substrate | Product | Key Features |

| Pinnick Oxidation | Sodium chlorite, hydrogen peroxide | Aldehyde | Carboxylic acid | Mild conditions, tolerant of sensitive functional groups. rsc.orgwikipedia.org |

| Periodate Cleavage | Sodium metaperiodate | Vicinal diol | Two carbonyl compounds | Specific for 1,2-diols, proceeds via a cyclic intermediate. rsc.orgchemistrysteps.com |

Nucleophilic Substitution and Ring-Opening Reactions

The strained azetidine ring is susceptible to nucleophilic attack, leading to ring-opening or substitution reactions. The reactivity can be controlled by the substituents on the ring and the nature of the nucleophile. For instance, 3-hydroxyazetidines can undergo a Ritter-initiated cascade rearrangement to form highly substituted 2-oxazolines. worktribe.comworktribe.comnih.govacs.org This reaction involves the formation of a carbocation at the 3-position, followed by attack of a nitrile and subsequent intramolecular ring-opening of the azetidine by the newly formed amide. worktribe.com

Nucleophilic ring-opening of aziridines, which are three-membered nitrogen heterocycles, is a common strategy to access substituted amines, which can then be precursors for azetidines. For example, the ring-opening of nonactivated cis- and trans-2-aryl-3-(hydroxymethyl)aziridines with water in an acidic medium provides access to 2-amino-1-arylpropan-1,3-diols. beilstein-journals.org

Protective Group Strategies in Azetidine Synthesis

The synthesis of functionalized azetidines, including the this compound core, is highly dependent on the strategic use of protecting groups. These groups are essential for temporarily masking reactive functional groups, primarily the azetidine nitrogen and any hydroxyl moieties, to prevent unwanted side reactions and to direct the course of the synthesis. The choice of protecting group is critical, as it must be stable under a given set of reaction conditions while being readily removable under specific, often mild, conditions. orgsyn.org

Common nitrogen protecting groups in azetidine synthesis include:

Carbamates: The tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions, such as with trifluoroacetic acid (TFA). nih.govchemicalbook.com It can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). acs.org The benzyloxycarbonyl (Cbz) group is another common choice, typically removed by hydrogenolysis. rsc.org

Sulfonamides: Sulfonamide-based groups offer high stability across a broad spectrum of reaction conditions. orgsyn.org The tert-butanesulfonyl (Bus) group is advantageous as it can be cleaved under acidic conditions. nih.gov The 2-(trimethylsilyl)ethanesulfonyl (SES) group is particularly notable for its robustness combined with relatively mild removal conditions, such as using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org The o-nitrobenzenesulfonyl (nosyl) group is also utilized. acs.org

Alkyl/Aryl Groups: The benzhydryl (diphenylmethyl, Bzh) group is frequently employed, not only for protection but also for its influence on the reactivity and stereochemical outcome of certain reactions, such as photochemical cyclizations. beilstein-journals.orgugent.be It is often cleaved via hydrogenolysis. The benzyl (B1604629) (Bn) group serves a similar purpose and is also removed by hydrogenolysis. researchgate.net

Hydroxyl groups, such as the one in the target compound, are often protected as ethers. The trityl (triphenylmethyl, Tr) group is used for protecting primary alcohols and is removable under acidic conditions. acs.org Silyl ethers, like the tert-butyldiphenylsilyl (TBDPS) group, are also common and offer tunable stability and cleavage conditions. nih.gov

The following table summarizes key protecting groups used in azetidine synthesis:

| Protecting Group | Abbreviation | Target Functional Group | Common Cleavage Conditions | Citation |

| tert-Butoxycarbonyl | Boc | Amine | Trifluoroacetic Acid (TFA) | nih.gov, acs.org, chemicalbook.com |

| Benzyloxycarbonyl | Cbz | Amine | Hydrogenolysis (e.g., H₂, Pd/C) | rsc.org |

| Benzhydryl | Bzh | Amine | Hydrogenolysis | beilstein-journals.org, ugent.be |

| tert-Butanesulfonyl | Bus | Amine | Acidic conditions | nih.gov |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | Amine | Fluoride source (e.g., TBAF) | orgsyn.org |

| o-Nitrobenzenesulfonyl | Ns or Nosyl | Amine | Thiophenol and base | acs.org |

| Trityl (Triphenylmethyl) | Tr | Hydroxyl | Mild acid | acs.org |

| tert-Butyldiphenylsilyl | TBDPS | Hydroxyl | Fluoride source (e.g., TBAF) | nih.gov |

Novel Synthetic Routes and Advanced Methodologies for this compound Cores

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient routes to construct the azetidine ring system. While some methods provide direct access to the this compound core, others focus on the synthesis of versatile precursors like azetidin-3-ones, which can be subsequently converted to the target diol.

Synthesis from Chiral Pool Precursors: A stereoselective synthesis of (2R,3R)-2-(hydroxymethyl)azetidin-3-ol has been developed starting from the readily available chiral pool reactant, D-glucose. rsc.org This methodology involves several key transformations:

Conversion of D-glucose into a 3-azido derivative.

Intramolecular cyclization, often via a Mitsunobu reaction, to form the azetidine ring.

Reduction of the azide (B81097) to an amine, which is part of the newly formed ring.

Oxidative cleavage of a diol side chain to generate a dialdehyde intermediate. rsc.org

Subsequent reduction of the aldehyde to a hydroxymethyl group and hydrogenolysis of a Cbz protecting group yields the final (2R,3R)-2-(hydroxymethyl)azetidin-3-ol. rsc.org

Advanced Methodologies for Azetidin-3-one (B1332698) Precursors: Azetidin-3-ones are key intermediates that can be readily reduced to provide access to 3-hydroxyazetidine derivatives, including the target diol structure. Several innovative methods focus on the efficient construction of this azetidin-3-one core.

Gold-Catalyzed Oxidative Cyclization: A practical and flexible synthesis of chiral azetidin-3-ones has been achieved through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov In this process, a reactive α-oxogold carbene intermediate is generated via intermolecular alkyne oxidation, which then undergoes an intramolecular N-H insertion to form the azetidine ring. nih.gov This method avoids the use of toxic and potentially explosive diazo compounds, which are common in other routes. nih.gov

Oxidative Allene Amination: A facile synthesis of densely functionalized azetidin-3-ones proceeds through the regioselective aziridination of homoallenic sulfamates. nih.gov This reaction forms endocyclic bicyclic methyleneaziridines with excellent stereocontrol. Subsequent diastereocontrolled epoxidation of the methyleneaziridine intermediate initiates a rapid rearrangement to yield the fused azetidin-3-one core. nih.gov This strategy effectively transfers the axial chirality of the allene precursor to central chirality in the final product. nih.gov

Photochemical Norrish-Yang Cyclization: A novel approach utilizes a photochemical Norrish-Yang cyclization of α-aminoacetophenones to generate highly strained 3-phenylazetidinols as reaction intermediates. beilstein-journals.org This "build and release" strategy uses light to forge the four-membered ring, which can then be further manipulated. beilstein-journals.org The identification of a suitable N-protecting group, such as the benzhydryl group, is crucial for the success of this two-step process. beilstein-journals.org While this specific example yields 3-phenylazetidinols, the underlying photochemical strategy represents an advanced method for constructing the azetidine core.

The following table summarizes these novel synthetic approaches:

| Methodology | Starting Material | Key Intermediate/Product | Key Features | Citation |

| Chiral Pool Synthesis | D-glucose | (2R,3R)-2-(hydroxymethyl)azetidin-3-ol | Stereoselective; utilizes a readily available natural product. | rsc.org |

| Gold-Catalyzed Cyclization | N-propargylsulfonamides | Chiral azetidin-3-ones | Bypasses toxic diazo intermediates; proceeds via α-oxogold carbenes. | nih.gov |

| Oxidative Allene Amination | Homoallenic sulfamates | Fused azetidin-3-ones | High diastereoselectivity; chirality transfer from allene to azetidinone. | nih.gov |

| Photochemical Cyclization | α-Aminoacetophenones | Azetidinols | Utilizes photon energy; proceeds via Norrish-Yang cyclization. | beilstein-journals.org |

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 3-(hydroxymethyl)azetidin-3-ol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

One-Dimensional NMR Applications (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the different types of protons present. The azetidine (B1206935) ring protons typically appear as multiplets due to spin-spin coupling. The protons of the hydroxymethyl group and the hydroxyl protons will also have characteristic chemical shifts. The integration of these signals confirms the number of protons in each unique environment.

Expected ¹H NMR Chemical Shifts and Multiplicities:

Azetidine Ring Protons (CH₂): These protons are diastereotopic and are expected to appear as two distinct multiplets in the region of δ 3.0-4.0 ppm.

Hydroxymethyl Protons (CH₂OH): This signal is anticipated to be a singlet or a multiplet around δ 3.5-3.8 ppm.

Hydroxyl Protons (OH): The chemical shifts of the two hydroxyl protons are variable and depend on concentration, solvent, and temperature. They typically appear as broad singlets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, three distinct signals are expected.

Expected ¹³C NMR Chemical Shifts:

Quaternary Carbon (C-3): The carbon atom bearing the hydroxyl and hydroxymethyl groups is expected to have a chemical shift in the range of δ 65-75 ppm.

Azetidine Ring Carbons (C-2 and C-4): These equivalent carbons are anticipated to resonate in the region of δ 50-60 ppm.

Hydroxymethyl Carbon (CH₂OH): The carbon of the hydroxymethyl group is expected to appear around δ 60-70 ppm.

Interactive Data Table: Predicted 1D NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Azetidine CH₂) | 3.0 - 4.0 | Multiplet |

| ¹H (CH₂OH) | 3.5 - 3.8 | Singlet/Multiplet |

| ¹H (OH) | Variable | Broad Singlet |

| ¹³C (C-3) | 65 - 75 | - |

| ¹³C (C-2, C-4) | 50 - 60 | - |

| ¹³C (CH₂OH) | 60 - 70 | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between the geminal protons on the same carbon of the azetidine ring and potentially between the azetidine protons and the hydroxymethyl protons if there is observable coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is instrumental in definitively assigning the ¹H and ¹³C signals. For instance, the proton signals of the azetidine ring would correlate with the corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is vital for establishing the connectivity of the molecular skeleton. For example, correlations would be expected between the protons of the hydroxymethyl group and the quaternary carbon at C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For the azetidine ring, NOESY or ROESY could reveal through-space interactions between protons on different parts of the ring, helping to define its puckering and the orientation of the substituents.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₄H₉NO₂). The predicted monoisotopic mass is approximately 103.0633 Da nih.gov.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for this molecule might include the loss of water (H₂O), a hydroxymethyl radical (•CH₂OH), or cleavage of the azetidine ring. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺ nih.gov.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-N, and C-O bonds.

Expected IR Absorption Bands:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups, with the broadening due to hydrogen bonding.

N-H Stretch: A moderate absorption in the range of 3300-3500 cm⁻¹ would indicate the secondary amine in the azetidine ring.

C-H Stretch: Absorptions just below 3000 cm⁻¹ are expected for the C-H bonds of the CH₂ groups.

C-N Stretch: A moderate band in the 1020-1250 cm⁻¹ region would correspond to the stretching of the carbon-nitrogen bonds in the azetidine ring.

C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ range is indicative of the carbon-oxygen single bonds of the alcohol functionalities.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry for chiral compounds. To perform this analysis, a suitable single crystal of this compound or a derivative would be required.

Chiroptical Studies (e.g., Optical Rotation)

Since this compound itself is an achiral molecule, it does not exhibit optical activity and would have an optical rotation of zero. However, many of its derivatives are chiral, and for these compounds, chiroptical studies are essential.

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. The specific rotation, [α], is a characteristic physical property of a chiral substance. For chiral derivatives of this compound, the sign and magnitude of the specific rotation would be used to characterize the enantiomers and determine enantiomeric purity. Other chiroptical techniques, such as circular dichroism (CD) spectroscopy, could provide further information about the stereochemistry and conformation of chiral derivatives in solution.

Computational Chemistry and Theoretical Investigations of 3 Hydroxymethyl Azetidin 3 Ol Systems

Quantum Chemical Calculations (e.g., Activation Parameters, Reaction Mechanisms)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic and structural properties of molecules like 3-(Hydroxymethyl)azetidin-3-ol. Methods such as Density Functional Theory (DFT) are frequently employed to study azetidine (B1206935) derivatives, providing insights into their physical and chemical behavior. researchgate.net These computational approaches allow for the detailed investigation of molecular orbitals, electronic and thermodynamic properties, and reaction mechanisms. researchgate.netmdpi.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. researchgate.net For azetidine derivatives, these calculations help predict their behavior in chemical reactions. mit.edu

Furthermore, quantum chemical methods are instrumental in elucidating reaction mechanisms. nih.govrsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation parameters like activation energy (Ea) and Gibbs free energy of activation (ΔG‡). srce.hrnih.gov For instance, computational models can predict whether different alkene-oxime pairs will react to form an azetidine ring by analyzing their frontier orbital energies. mit.edu Although specific mechanistic studies for reactions involving this compound are not extensively documented in publicly available literature, the established methodologies for other azetidines provide a clear framework for how such investigations would be conducted. researchgate.netresearchgate.net

Table 1: Typical Quantum Chemical Parameters and Their Significance

| Parameter | Description | Significance in Molecular Studies |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capacity. Higher values suggest a greater tendency to donate electrons. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capacity. Lower values suggest a greater ability to accept electrons. researchgate.net |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction | Determines the rate of a reaction; a lower Ea corresponds to a faster reaction. srce.hr |

| Thermodynamic Properties | Enthalpy (H), Entropy (S), Gibbs Free Energy (G) | Provide insights into the stability of molecules and the spontaneity of reactions. researchgate.net |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target. For derivatives of this compound, molecular docking has been successfully employed to identify and optimize potent inhibitors for specific protein targets. nih.gov

A notable example is the discovery of 3-hydroxymethyl-azetidine derivatives as inhibitors of DNA Polymerase Theta (Polθ), an enzyme implicated in cancer. nih.goveurekalert.org In these studies, molecular docking was used to predict how these azetidine derivatives would bind to the active site of Polθ. nih.gov The docking results revealed key ligand-protein interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for binding affinity and inhibitory activity. nih.govnih.gov For example, docking studies of novel azetidinone derivatives into the active site of DNA gyrase have helped to identify their affinity towards the target protein. researchgate.net Similarly, docking has been used to evaluate benzothiazole (B30560) derivatives bearing an azetidinone ring as potential acetylcholinesterase inhibitors, with binding energies indicating strong affinities. ajchem-a.com

These computational predictions guide the synthesis of new derivatives with improved potency. nih.gov The stability of the predicted protein-ligand complexes can be further assessed using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the complex over time. researchgate.netnih.gov

Table 2: Representative Docking Study Results for Azetidine Derivatives

| Compound Class | Target Protein | Key Finding from Docking | Reference |

|---|---|---|---|

| 3-Hydroxymethyl-azetidine derivatives | DNA Polymerase Theta (Polθ) | Identified key interactions leading to potent inhibition, guiding lead optimization. | nih.gov |

| Benzothiazole-azetidinone derivatives | Acetylcholinesterase (AChE) | Predicted binding energies significantly stronger than the reference drug, suggesting high therapeutic potential. | ajchem-a.com |

| Thiazolo[3,2-a] pyridine (B92270) derivatives | α-amylase | Docking scores indicated advantageous inhibitory properties, with specific compounds showing high affinity. | nih.gov |

Structure-Based Molecular Design Principles

Structure-based molecular design utilizes the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. eurekalert.org The this compound scaffold is an excellent candidate for this approach due to its rigid, three-dimensional nature which allows for precise orientation of substituents to interact with specific pockets in a protein's active site.

The development of Polθ inhibitors is a prime example of structure-based drug design. nih.gov Researchers utilized the known crystal structure of Polθ to design and optimize 3-hydroxymethyl-azetidine derivatives. nih.goveurekalert.org This process involves identifying key interaction points within the target's binding site and modifying the ligand structure to maximize favorable interactions. In this context, the 3-hydroxymethyl-azetidine core was identified as an effective bio-isostere of pyrrolidin-3-ol, meaning it has similar physical and chemical properties that allow it to mimic the interactions of the original scaffold while potentially offering improved properties. nih.gov

The principle of scaffold-based design is central to this process. rsc.orgresearchgate.net A "scaffold" represents the core structure of a molecule. nih.gov By retaining the this compound scaffold and systematically modifying the peripheral functional groups, chemists can explore the chemical space around the core structure to enhance biological activity and drug-like properties. rsc.org This strategy has proven effective in increasing the efficiency of chemical optimization and achieving significant gains in potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are mathematical equations that correlate molecular descriptors (numerical representations of chemical properties) with activities like inhibitory potency. mdpi.com

While specific QSAR studies focused solely on this compound are not widely published, the methodology has been successfully applied to other azetidine-containing series. For instance, a QSAR study was conducted on azetidine-2-carbonitriles to design derivatives with enhanced antimalarial activity. nih.gov In that study, molecular descriptors were generated using DFT, and a predictive model was built using a genetic function algorithm. The resulting model had a high coefficient of determination (R² = 0.9465), indicating its robustness and predictive power. nih.gov The model identified the descriptor SpMax2_Bhp, related to molecular polarizability, as the most influential factor for activity. nih.gov

Another study on benzoxazole-bearing azetidinone derivatives used 3D-QSAR to show that adding bulky groups at specific positions could increase anticancer and anti-inflammatory activity. ijrar.org These examples demonstrate how QSAR can be a powerful tool. For a series of this compound derivatives, a QSAR model could be developed to predict their activity against a specific target, thereby guiding the design of more potent compounds and reducing the need for extensive experimental synthesis and testing. researchgate.netresearchgate.net

Table 3: Key Components of a QSAR Study for Azetidine Derivatives

| Component | Description | Example from Azetidine Studies |

|---|---|---|

| Dataset | A series of compounds with known chemical structures and measured biological activities. | 34 derivatives of Azetidine-2-carbonitriles with antimalarial activity against P. falciparum. nih.gov |

| Molecular Descriptors | Numerical values that characterize the physicochemical properties of the molecules (e.g., topological, electronic, steric). | SpMax2_Bhp (related to polarizability) was found to be the most influential descriptor for antimalarial activity. nih.gov |

| Statistical Model | A mathematical equation relating the descriptors to the biological activity, often generated using Multiple Linear Regression (MLR) or other machine learning methods. | An MLR model was developed with a high R² value (0.9465), indicating a strong correlation. nih.gov |

| Model Validation | The process of assessing the predictive power and robustness of the QSAR model using internal (cross-validation) and external test sets. | The model was validated using cross-validation (Q²cv = 0.8981) and an external test set (R²ext = 0.6915). nih.gov |

Artificial Intelligence-Enabled Molecular Design Approaches

Artificial intelligence (AI) and machine learning are revolutionizing drug discovery by accelerating the design of novel molecules with desired properties. mdpi.com Generative AI models, in particular, can explore vast chemical spaces to create new molecular structures that are optimized for a specific biological target. osti.gov

Target Identification and Data Generation: Identifying a biological target and gathering data on known active molecules.

Generative Modeling: Using AI models to generate a large number of novel candidate molecules based on a starting scaffold, such as this compound. rsc.org

Screening and Scoring: Virtually screening the generated compounds using predictive models for activity, toxicity, and other drug-like properties (ADMET). osti.gov

Optimization: Iteratively refining the best candidates to improve their potency and pharmacokinetic profiles. mdpi.com

Applications of 3 Hydroxymethyl Azetidin 3 Ol and Its Analogs As Chemical Building Blocks

Versatile Scaffolds in Advanced Organic Synthesis

The inherent ring strain of the azetidine (B1206935) core in 3-(hydroxymethyl)azetidin-3-ol makes it an attractive substrate for a variety of chemical transformations. This reactivity can be harnessed to construct more complex heterocyclic systems through strategic bond-forming and bond-breaking processes.

Synthesis of Complex Heterocyclic Systems (e.g., Azaspiro[3.3]heptanes, Bicyclic Systems)

While direct synthetic routes to complex heterocyclic systems originating from this compound are not extensively documented, its structural motifs are key components in the assembly of intricate molecular frameworks such as azaspiro[3.3]heptanes and other bicyclic azetidine derivatives. The functional groups on the azetidine ring provide handles for the construction of spirocyclic and fused ring systems.

Azaspiro[3.3]heptanes: These spirocyclic compounds, containing two fused four-membered rings, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. General strategies for the synthesis of functionalized azaspiro[3.3]heptanes often involve the construction of the second four-membered ring onto a pre-existing azetidine. nih.govnih.gov The hydroxyl groups of this compound could be transformed into suitable leaving groups or reactive moieties to facilitate the annulation of the second ring.

Bicyclic Azetidines: The synthesis of bicyclic azetidines is a burgeoning area of research, with applications in the development of novel therapeutics, including antimalarial agents. nih.govrsc.org Strategies for the formation of these systems often rely on intramolecular cyclization reactions. nih.gov For instance, a stereodivergent route to polyhydroxylated 6-azabicyclo[3.2.0]heptane derivatives has been developed, highlighting the utility of substituted azetidines in constructing fused ring systems. rsc.org The bifunctionality of this compound provides a potential starting point for the elaboration into precursors for such intramolecular cyclizations.

Exploitation in Ring-Opening and Ring-Expansion Transformations

The strain energy of the azetidine ring makes it susceptible to ring-opening and ring-expansion reactions, providing access to a diverse array of larger, functionalized nitrogen-containing heterocycles. These transformations are typically initiated by nucleophilic attack or through rearrangement processes.

Ring-Opening Reactions: The azetidine ring can be opened by various nucleophiles, often under acidic conditions or by quaternization of the nitrogen atom to increase its electrophilicity. nih.govresearchgate.netnih.gov The regioselectivity of the ring-opening is influenced by the substituents on the ring. In the case of this compound, nucleophilic attack could potentially occur at either the C2 or C4 positions, leading to functionalized γ-amino alcohols. The presence of the hydroxyl groups at the C3 position may also influence the reactivity and regioselectivity of these reactions.

Ring-Expansion Reactions: Azetidines can undergo ring expansion to form larger heterocycles such as pyrrolidines, piperidines, and other medium-sized rings. nih.govnsf.gov These reactions can proceed through various mechanisms, including rearrangements and formal [3+1] or [4+1] cycloadditions. nih.gov For example, the reaction of methylene aziridines with rhodium-bound carbenes can lead to a formal [3+1] ring expansion to yield highly substituted methylene azetidines. nih.gov While specific examples with this compound are not prevalent, its core structure represents a potential substrate for similar transformations to access novel heterocyclic scaffolds.

Role in Medicinal Chemistry and Drug Discovery Programs

The azetidine moiety is increasingly recognized as a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can lead to improvements in physicochemical properties such as solubility and metabolic stability, as well as enhanced biological activity and selectivity. This compound and its derivatives are particularly valuable in this context.

Bioisosteric Replacements in Lead Compound Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design. The 3-hydroxymethyl-azetidine moiety has been identified as an effective bioisostere for other cyclic systems, such as pyrrolidin-3-ol. nih.gov This substitution can lead to improved pharmacokinetic profiles and target engagement.

In a recent study, the replacement of a pyrrolidin-3-ol core with a 3-hydroxymethyl-azetidine scaffold in a series of polymerase theta inhibitors resulted in a derivative with significant antiproliferative properties and favorable pharmacokinetics. nih.gov This successful application underscores the potential of this compound as a valuable building block for fine-tuning the properties of lead compounds in drug discovery programs.

| Original Scaffold | Bioisosteric Replacement | Advantage | Reference |

| Pyrrolidin-3-ol | 3-Hydroxymethyl-azetidine | Improved pharmacokinetic properties and antiproliferative activity | nih.gov |

Azetidine-Based Iminosugars and Enzyme Inhibitors (e.g., Polymerase Theta, Glycosidase Inhibitors)

The structural rigidity and functionality of the azetidine ring make it an ideal scaffold for the design of enzyme inhibitors. Derivatives of this compound have shown promise as inhibitors of key enzymes implicated in cancer and other diseases.

Polymerase Theta Inhibitors: DNA polymerase theta (Polθ) is a critical enzyme in DNA repair and its inhibition is a promising strategy for the treatment of cancers with deficiencies in homologous recombination, such as those with BRCA mutations. Recently, 3-hydroxymethyl-azetidine derivatives have been developed as a novel class of potent Polθ inhibitors. nih.gov Structure-based drug design led to the identification of lead compounds that were further optimized, demonstrating the utility of the 3-hydroxymethyl-azetidine scaffold in targeting this important anticancer target. nih.gov

Glycosidase Inhibitors: Iminosugars are carbohydrate mimics in which the endocyclic oxygen is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and have therapeutic applications in the management of diabetes and viral infections. Polyhydroxylated azetidines, structurally related to this compound, have been synthesized and evaluated as glycosidase inhibitors. While not directly synthesized from this compound, these studies highlight the potential of the azetidine core to mimic the transition state of glycoside hydrolysis and inhibit these enzymes.

Non-Proteinogenic Amino Acid Surrogates and Peptidomimetics

Non-proteinogenic amino acids and peptidomimetics are crucial tools in drug discovery for developing peptides with enhanced stability, bioavailability, and receptor selectivity. nih.gov The rigid framework of this compound makes it an attractive candidate for use as a constrained amino acid surrogate in the design of peptidomimetics.

Synthesis of Natural Product Analogs (e.g., Alkaloids)

The rigid framework of the azetidine ring is an attractive feature for its incorporation into analogs of natural products, particularly alkaloids, where defined stereochemistry and spatial orientation of substituents are crucial for biological activity. While direct total synthesis of natural products using this compound is not extensively documented, its role as a precursor to key intermediates, such as spirocyclic azetidines, is of significant interest.

Spirocyclic scaffolds are prevalent in a variety of natural alkaloids and are recognized for their conformational rigidity and three-dimensional complexity, which are desirable traits in drug discovery. The synthesis of novel angular spirocyclic azetidines has been reported, highlighting their potential as building blocks for more complex molecules nih.gov. The general strategy often involves the creation of 3,3-disubstituted azetidines, which can be achieved through various synthetic routes semanticscholar.org.

This compound can serve as a starting material for such disubstituted systems. The two hydroxymethyl groups can be chemically modified or replaced to introduce other functionalities, paving the way for intramolecular cyclization reactions to form spirocyclic systems. For instance, conversion of the diol to a dimesylate or ditosylate, followed by reaction with a suitable dinucleophile, could yield a spirocyclic azetidine.

A plausible synthetic pathway towards a spirocyclic alkaloid analog could involve the initial protection of the azetidine nitrogen, followed by modification of the hydroxyl groups to facilitate the introduction of a cyclic moiety. The resulting spiro-azetidine can then be further elaborated to construct the final alkaloid analog. The enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved using phase-transfer catalysis, demonstrating a viable route to chiral spiro-azetidine systems that are valuable in medicinal chemistry nih.gov.

| Intermediate | Potential Synthetic Application | Key Transformation |

|---|---|---|

| 1-Boc-3,3-bis(tosyloxymethyl)azetidine | Precursor for spirocyclization with dinucleophiles | Tosylation of the diol |

| 1-Boc-azetidine-3,3-dicarbaldehyde | Building block for condensation reactions | Oxidation of the diol |

| Spiro[azetidine-3,2'-oxane] | Core structure for various alkaloid analogs | Intramolecular etherification |

Functionalized Organofluorine Compound Synthesis

The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability and binding affinity. Consequently, the synthesis of fluorinated azetidine derivatives is an area of active research. This compound provides a convenient starting point for the synthesis of 3-fluoro-3-(halomethyl)azetidines or 3,3-bis(fluoromethyl)azetidines.

A common strategy for introducing fluorine is through nucleophilic fluorination of a corresponding alcohol or sulfonate ester. A synthetic method for 3-fluoro azetidine derivatives has been patented, which involves the conversion of a hydroxyl group to a fluorine atom google.com. Following a similar logic, the hydroxyl groups of this compound can be transformed into good leaving groups, such as tosylates or mesylates, and subsequently displaced by a fluoride (B91410) source, like potassium fluoride or a more sophisticated fluorinating agent.

For example, a selective monofluorination could be achieved by first protecting one of the hydroxyl groups, converting the other to a leaving group, performing the fluorination, and then deprotecting and modifying the second hydroxyl group. Alternatively, a double fluorination could be performed to yield a 3,3-bis(fluoromethyl)azetidine. These fluorinated building blocks can then be incorporated into larger molecules of pharmaceutical interest.

| Starting Material | Reagents | Product | Potential Application |

|---|---|---|---|

| 1-Boc-3-(hydroxymethyl)azetidin-3-ol | 1. TsCl, Pyridine (B92270); 2. KF, polar aprotic solvent | 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine | Intermediate for further functionalization |

| 1-Boc-3,3-bis(hydroxymethyl)azetidine | DAST or Deoxo-Fluor™ | 1-Boc-3,3-bis(fluoromethyl)azetidine | Building block for fluorine-containing compounds |

Catalytic Applications and Ligand Design Based on Azetidine Frameworks

Chiral ligands are paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. The rigid and defined geometry of the azetidine ring makes it an attractive scaffold for the design of new chiral ligands. The C2-symmetry in ligands has historically been a successful design principle in asymmetric catalysis nih.gov. While this compound itself is achiral, its diol functionality provides a handle for the introduction of chirality and coordinating groups.

For instance, the two hydroxymethyl groups can be derivatized with chiral auxiliaries or catalytically active moieties. Resolution of a racemic mixture of such a derivatized azetidine, or an asymmetric synthesis, could provide access to enantiomerically pure ligands. The nitrogen atom of the azetidine ring can also act as a coordination site, making these potential ligands suitable for a variety of metal-catalyzed reactions.

The design of P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, has proven to be a successful strategy in asymmetric catalysis nih.gov. One could envision the synthesis of a P,N-ligand from this compound by selectively modifying one hydroxyl group to incorporate a phosphine moiety and the other to introduce a different coordinating group, or by utilizing the ring nitrogen as the N-donor. The resulting ligands could find applications in reactions such as asymmetric hydrogenation, allylic alkylation, and C-H functionalization mdpi.comnih.gov.

| Ligand Type | Potential Coordinating Atoms | Potential Catalytic Application |

|---|---|---|

| C2-symmetric di-phosphine | P, P, N | Asymmetric Hydrogenation |

| P,N-ligand | P, N | Asymmetric Allylic Alkylation |

| N,O-ligand | N, O | Lewis Acid Catalysis |

Future Directions and Emerging Research Avenues for 3 Hydroxymethyl Azetidin 3 Ol

Development of More Efficient and Environmentally Sustainable Synthetic Strategies

While azetidine-containing compounds are of significant interest, their synthesis can involve multi-step processes that are not always aligned with the principles of green chemistry. Future research will likely focus on developing more atom-economical, energy-efficient, and environmentally benign methods for producing 3-(hydroxymethyl)azetidin-3-ol.

Current synthetic approaches to related azetidines often rely on starting materials like 2-(chloromethyl)oxirane and benzylamine, followed by protection and deprotection steps. nih.gov A key area for future development will be the streamlining of these processes. Researchers may explore novel catalytic systems that can facilitate the direct construction of the azetidine (B1206935) ring from more accessible and renewable precursors. The use of flow chemistry, which has been shown to improve safety and yield in the synthesis of other nitrogen heterocycles like 1,2,4-triazoles, presents a significant opportunity. rsc.org This approach allows for better control over reaction conditions and the safe handling of potentially energetic intermediates. rsc.org

Furthermore, a shift towards greener solvents, particularly water, and the use of biodegradable catalysts could drastically reduce the environmental footprint of the synthesis. researchgate.net The development of one-pot syntheses, minimizing the need for intermediate purification steps, would also be a major advancement in sustainability and efficiency. rsc.org

Table 1: Comparison of Hypothetical Synthetic Approaches for Azetidine Scaffolds

| Feature | Conventional Approach (Inferred from related syntheses) | Future Sustainable Approach (Projected) |

| Starting Materials | Often petroleum-derived (e.g., epichlorohydrin) | Bio-based feedstocks (e.g., from glycerol (B35011) or sugars) kit.edu |

| Catalyst | Stoichiometric reagents, heavy metal catalysts | Biocatalysts (enzymes), organocatalysts, earth-abundant metal catalysts |

| Solvent | Chlorinated hydrocarbons, aprotic polar solvents | Water, supercritical CO₂, bio-based solvents (e.g., ethanol) researchgate.net |

| Process | Batch processing with multiple work-up and isolation steps | Continuous flow processing, one-pot reactions rsc.org |

| Byproducts | Significant generation of inorganic salts and organic waste | Minimal waste, byproducts are ideally benign (e.g., water) |

Exploration of Novel Reactivity and Transformation Pathways

The bifunctional nature of this compound, with its secondary amine and two distinct hydroxyl groups (primary and tertiary), presents a rich landscape for exploring novel chemical transformations. Future research will undoubtedly focus on selectively functionalizing these sites to generate diverse molecular architectures.

The secondary amine is a key site for N-alkylation, N-arylation, or acylation, allowing for the introduction of a wide array of substituents. The hydroxyl groups offer pathways for etherification, esterification, or conversion to other functional groups. A significant challenge and area of interest will be the development of methods for the selective protection and reaction of the primary versus the tertiary hydroxyl group, enabling precise control over the molecular design.

This controlled derivatization could lead to the creation of libraries of novel compounds built upon the this compound scaffold. Such libraries are invaluable in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, the core azetidine structure is recognized as a valuable bio-isostere for other rings like pyrrolidin-3-ol, and its derivatives have shown promise as potent inhibitors of enzymes such as polymerase Theta (Polθ). nih.gov By systematically modifying the scaffold, researchers can fine-tune the steric and electronic properties to optimize interactions with biological targets.

Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry is a powerful tool for accelerating the discovery and optimization of new molecules. Future research on this compound and its derivatives will heavily leverage advanced computational modeling to predict their properties and guide synthetic efforts.

Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate structural features of derivatives with their biological activity or physical properties. nih.gov By building robust 2D and 3D-QSAR models, researchers can identify key molecular descriptors that influence a desired outcome, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Table 2: Hypothetical Computational Study Plan for Novel Derivatives

| Research Phase | Computational Method | Objective |

| Scaffold Analysis | Density Functional Theory (DFT) | Determine the conformational preferences, electronic properties, and reactivity sites of the core this compound structure. |

| Virtual Library Generation | Generative AI (e.g., VAE, REINVENT) | Design a diverse virtual library of derivatives with desirable drug-like properties (e.g., solubility, metabolic stability). chemrxiv.orgnih.gov |

| Property Prediction | 2D/3D-QSAR Modeling | Develop predictive models for a target activity (e.g., enzyme inhibition) based on a training set of known compounds. nih.gov |

| Target Interaction | Molecular Docking & MD Simulations | Predict the binding modes and affinities of high-priority virtual compounds against a specific biological target. |

Expansion into Materials Science and Other Chemical Disciplines

The potential of this compound extends beyond medicinal chemistry into materials science and polymer chemistry. The strained four-membered ring and the multiple hydroxyl functionalities make it an intriguing monomer for the synthesis of novel polymers.

The cationic ring-opening polymerization of azetidines is a known method for producing polyamines. researchgate.net The presence of the hydroxymethyl side group on the this compound monomer could lead to the formation of functionalized linear polyamines with pendant hydroxyl groups. These polymers could have unique properties, such as enhanced hydrophilicity or sites for further cross-linking, making them suitable for applications in coatings, adhesives, or as chelating agents. researchgate.net

Furthermore, the two hydroxyl groups allow the molecule to act as a diol monomer in step-growth polymerization. It could be reacted with dicarboxylic acids or their derivatives to form novel polyesters, or with diisocyanates to create polyurethanes. The rigidity of the azetidine ring incorporated into the polymer backbone could impart unique thermal and mechanical properties to the resulting materials. The exploration of this compound as a building block for dendrimers or as a ligand in catalysis also represents fertile ground for future investigation. researchgate.net The ability to derive monomers from renewable feedstocks is a growing area of interest, and future work could focus on integrating bio-based materials with the unique azetidine structure to create more sustainable advanced polymers. kit.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.